3,3',4-Trichlorobiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-4-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBVPKZLIBDTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865879 | |
| Record name | 3,3',4-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37680-69-6 | |
| Record name | 3,3',4-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3',4-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4-Trichlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',4-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5SQ83RB4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Dynamics and Fate of 3,3 ,4 Trichlorobiphenyl in Academic Studies
Environmental Distribution and Reservoirs of Trichlorobiphenyls
The environmental distribution of 3,3',4-Trichlorobiphenyl, like other PCBs, is governed by its physicochemical properties, which facilitate its transport across various environmental compartments. Research into its specific distribution is often embedded within broader studies of PCB contamination.
Atmospheric Transport and Deposition Research
While specific atmospheric transport studies focusing solely on this compound are limited, the scientific consensus is that atmospheric transport is a primary mechanism for the global distribution of PCBs. cdc.gov Trichlorobiphenyls, in general, are among the more volatile PCB congeners, which allows them to be readily transported in the vapor phase. cdc.gov Atmospheric deposition, both wet and dry, is a significant pathway for the entry of these compounds into aquatic and terrestrial ecosystems. cdc.gov For instance, a study of atmospheric PCB concentrations in various locations in England found that trichlorobiphenyls were dominant in air samples from both urban and rural sites. cdc.gov
Aquatic System Distribution (Water Column, Sediment, Suspended Particulates)
Once deposited into aquatic environments, this compound partitions between the water column, sediment, and suspended particulate matter. Due to their hydrophobic nature, PCBs have a strong tendency to adsorb to organic matter and sediment particles. epa.gov This leads to their accumulation in bottom sediments, which act as a long-term reservoir for these compounds. epa.gov While specific concentrations of this compound in the water column are often low, its presence in sediments can be significant. Studies have shown that the distribution of PCBs in aquatic systems is widespread, with contamination found in both freshwater and marine sediments. epa.govccme.ca The concentration and congener profile in these compartments can vary significantly depending on proximity to historical sources of contamination.
A study on urban stormwater revealed the presence of various PCB congeners in both dissolved and particulate phases. acs.org While this study did not specifically quantify this compound, it highlights the role of urban runoff as a continuing source of PCBs to aquatic systems.
Terrestrial Soil Contamination Dynamics
Soils can become contaminated with this compound through atmospheric deposition, the application of sewage sludge, and spills or leaks from industrial activities. cdc.gov The persistence of PCBs in soil is influenced by factors such as soil type, organic matter content, and microbial activity. Similar to aquatic sediments, soils can act as a significant reservoir for PCBs, with the potential for revolatilization back into the atmosphere or transport to aquatic systems via runoff. cdc.gov
A survey of UK soils found varying levels of PCB contamination across industrial, rural, and urban areas, with congener profiles suggesting that differences in total PCB concentrations were more related to the intensity of deposition rather than different sources. service.gov.uk Research has also identified PCB contamination in soil surrounding buildings constructed with PCB-containing materials, indicating a direct pathway from infrastructure to the terrestrial environment. nih.gov
Environmental Persistence and Degradation Pathways of this compound
The persistence of this compound in the environment is a key concern. Its chemical stability makes it resistant to abiotic degradation processes. However, microbial-mediated degradation, particularly through dechlorination, plays a crucial role in its environmental fate.
Biotic Degradation Mechanisms and Microbial Dechlorination Research
Microbial degradation of PCBs can occur under both anaerobic and aerobic conditions. Anaerobic dechlorination involves the removal of chlorine atoms from the biphenyl (B1667301) structure, often leading to the formation of less chlorinated and more readily degradable congeners. epa.gov
Under aerobic conditions, bacteria can degrade PCBs through an oxidative pathway. This process is generally more effective for less chlorinated PCBs. The initial step often involves the action of a biphenyl dioxygenase enzyme, which introduces hydroxyl groups to the biphenyl rings, making them susceptible to ring cleavage and further degradation. nih.gov
One significant pathway for the formation of this compound in the environment is through the dechlorination of more highly chlorinated congeners. For example, research has shown that 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77) can be dechlorinated to form this compound. tandfonline.com
The table below summarizes findings from a study on the degradation of 3,3',4,4'-tetrachlorobiphenyl (PCB 77) in an aqueous solution using a hybrid Fe0/Fe3O4 nanoparticle system, which resulted in the formation of this compound as an intermediate product.
| Reactant | Degradation System | Identified Intermediate Products | Final Product | Reference |
|---|---|---|---|---|
| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Hybrid Fe0/Fe3O4 Nanoparticle System | This compound, 3,3'-Dichlorobiphenyl (B134845), 3-Chlorobiphenyl (B164846) | Biphenyl | tandfonline.com |
Studies on microbial dechlorination have identified various pathways and microbial consortia capable of degrading PCBs. While much of this research has focused on commercial PCB mixtures like Aroclors, the principles of dechlorination are applicable to individual congeners like this compound. The removal of chlorine atoms from the meta and para positions is a common dechlorination pathway observed in anaerobic sediments. epa.gov
Anaerobic Dechlorination Processes and Specific Microbial Strains (e.g., Dehalococcoides)
The anaerobic dechlorination of polychlorinated biphenyls (PCBs), such as this compound, is a critical process in the natural attenuation of these persistent organic pollutants in anoxic environments like aquatic sediments. This biogeochemical process, known as reductive dechlorination, involves the removal of chlorine atoms from the biphenyl structure, which are replaced by hydrogen atoms. This typically results in PCB congeners that are less chlorinated, less toxic, and more susceptible to further degradation by other microorganisms.
Key microorganisms responsible for this dehalogenation are anaerobic bacteria belonging to the phylum Chloroflexi, particularly the genus Dehalococcoides. Strains of Dehalococcoides mccartyi have been identified as being capable of dechlorinating a wide range of PCB congeners, including those found in commercial mixtures like Aroclor 1260. These bacteria utilize chlorinated compounds as electron acceptors in a form of respiration called dehalorespiration. Research has demonstrated that specific strains of Dehalococcoides can derive energy for growth from the reductive dechlorination of PCBs.
The process is highly specific, with different microbial populations or strains targeting chlorine atoms at different positions on the biphenyl rings (ortho, meta, and para). For instance, some dechlorination processes preferentially remove meta- and para-substituted chlorines, which is relevant for the degradation of this compound. While laboratory studies have shown significant dechlorination potential, the extent of in-situ dechlorination in contaminated sediments can be limited by various environmental factors.
Abiotic Degradation Pathways Research (e.g., Photolysis)
Abiotic degradation pathways, particularly photolysis, contribute to the transformation of this compound in the environment, especially in atmospheric and aquatic systems where sunlight is available. Photolysis, or photodegradation, involves the breakdown of chemical compounds by light energy. For PCBs, this process primarily occurs through direct absorption of UV light or indirect photosensitized reactions.
Direct photolysis of chlorobiphenyls involves the homolytic cleavage of a carbon-chlorine (C-Cl) bond, leading to the formation of a biphenyl radical and a chlorine radical. The primary photoreaction is reductive dechlorination, which yields less chlorinated biphenyls. The rate and efficiency of this process depend on the number and position of chlorine atoms and the solvent or medium. Studies on various trichlorobiphenyls show that photolysis in hydroxylic solvents like methanol (B129727) or isopropanol (B130326) is generally faster than in nonpolar solvents.
Indirect or sensitized photolysis plays a significant role in natural waters. Substances like dissolved organic matter (DOM), such as humic acids, can absorb sunlight and transfer the energy to the PCB molecule or generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These reactive species then attack the PCB molecule, leading to its degradation. Research on the related congener 2,4',5-trichlorobiphenyl (B150608) (PCB 31) has shown that DOM significantly accelerates its photodegradation, with hydroxyl radicals and singlet oxygen being key contributors. The degradation products can include hydroxylated PCBs, chlorobenzoic acids, and less chlorinated biphenyls.
Bioaccumulation and Trophic Transfer of this compound and Related Congeners
Bioaccumulation Factors (BAFs) and Bioconcentration Factors (BCFs) in Aquatic and Terrestrial Organisms
The accumulation of this compound in living organisms is quantified using bioconcentration factors (BCFs) and bioaccumulation factors (BAFs). sfu.ca The BCF measures the uptake of a chemical from the surrounding water only, typically determined in a laboratory setting. sfu.ca The BAF is a more comprehensive measure used in field studies, accounting for chemical uptake from all environmental sources, including water, diet, and sediment. sfu.canih.gov
For hydrophobic, lipophilic compounds like PCBs, BCFs and BAFs are strongly correlated with the octanol-water partition coefficient (Kow), which describes the chemical's tendency to partition into fatty tissues. sfu.ca As a trichlorobiphenyl, this compound has a moderate Kow value compared to higher-chlorinated congeners, but it is still sufficiently lipophilic to accumulate in organisms.
Studies have shown that BAFs for lower-chlorinated PCBs can be higher than predicted by simple equilibrium partitioning based on Kow alone, suggesting that dietary uptake is a significant pathway. researchgate.net However, the relationship is not always linear; factors such as metabolic transformation can reduce the bioaccumulation potential of some lower-chlorinated PCBs in certain species. BCF and BAF values are species-specific and influenced by environmental conditions. nih.gov
| Factor Type | Compound Class | General Findings in Research | Influencing Factors |
|---|---|---|---|
| BCF (Bioconcentration Factor) | Lower-Chlorinated PCBs (including Trichlorobiphenyls) | BCF values are positively correlated with the chemical's hydrophobicity (Kow). Laboratory studies measure uptake from water alone. sfu.ca Values can be underestimated if metabolic processes are significant. | Kow, Water Solubility, Metabolic Rate, Water Temperature, Species Physiology. sfu.ca |
| BAF (Bioaccumulation Factor) | Lower-Chlorinated PCBs (including Trichlorobiphenyls) | Field-measured BAFs are often greater than lab-measured BCFs, highlighting the importance of dietary intake. sfu.ca For some congeners, BAFs can exceed predictions based solely on Kow, indicating biomagnification. researchgate.net | Kow, Diet Composition, Trophic Level, Sediment Contamination, Lipid Content, Metabolic Rate. nih.gov |
| BSAF (Biota-Sediment Accumulation Factor) | Lower-Chlorinated PCBs (including Trichlorobiphenyls) | Measures the ratio of the chemical concentration in an organism to that in the sediment. Lower-chlorinated PCBs may show greater bioavailability from sediment compared to higher-chlorinated congeners due to weaker sorption. nih.gov | Sediment Organic Carbon, Particle Size, Organism Feeding Strategy (e.g., bottom-feeder), Desorption Rate from Sediment. nih.gov |
Trophic Transfer and Biomagnification along Food Webs
Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. Biomagnification, a specific case of trophic transfer, occurs when the concentration of a contaminant increases in organisms at successively higher levels in a food chain. greenfacts.orgyoutube.com As a persistent and lipophilic compound, this compound is subject to biomagnification.
The process begins at the base of the food web, where microorganisms, phytoplankton, and plants absorb the compound from the environment (water, sediment, or soil). youtube.com These primary producers are consumed by primary consumers (herbivores), which are then eaten by secondary consumers (carnivores), and so on. At each step, the PCB is transferred and, because it is not easily metabolized or excreted, it accumulates in the fatty tissues of the organism. nih.gov
As a result, top predators in a food web, such as large fish, predatory birds, and marine mammals, can accumulate concentrations of PCBs many times higher than the background environmental levels. greenfacts.org Studies of various aquatic and terrestrial food webs consistently show that PCB concentrations increase with trophic position. nih.govresearchgate.net The degree of biomagnification can be quantified by the Trophic Magnification Factor (TMF), which describes the average rate of concentration increase per trophic level. Research indicates that lower-chlorinated PCBs, while sometimes more easily metabolized, still biomagnify in food webs. nih.govmdpi.com
Factors Influencing Bioavailability and Uptake in Research Models
The bioavailability and uptake of this compound are governed by a complex interplay of chemical, environmental, and biological factors.
Physicochemical Properties of the Compound: The lipophilicity of this compound, as indicated by its Kow value, is a primary driver of its tendency to partition from water into the lipids of organisms. sfu.ca Its molecular structure and degree of chlorination also affect its sorption to particles and its potential for metabolic breakdown. Lower-chlorinated PCBs are generally considered more bioavailable from sediment compared to higher-chlorinated congeners, which bind more strongly to sediment particles. nih.gov
Environmental Factors: In aquatic systems, PCBs are often bound to sediment and suspended particles. The organic carbon content of the sediment is a key factor controlling bioavailability; higher organic carbon leads to stronger sorption and reduced availability of PCBs in the porewater for uptake by benthic organisms. nih.govresearchgate.net The presence of dissolved organic matter in the water column can also affect bioavailability.
Biological and Physiological Factors: The lipid content of an organism is a crucial factor, as PCBs accumulate in fatty tissues; organisms with higher lipid content often exhibit higher PCB concentrations. researchgate.net An organism's diet, feeding rate, and trophic position determine its exposure through the food chain. greenfacts.org Species-specific differences in metabolism also play a vital role. Some organisms possess enzyme systems (like cytochrome P450 monooxygenases) that can transform and help eliminate certain PCB congeners, thereby reducing their net accumulation. greenfacts.org Other factors include the organism's size, age, and growth rate, as growth can dilute the concentration of accumulated contaminants (growth dilution).
Metabolism and Biotransformation of 3,3 ,4 Trichlorobiphenyl in Biological Systems
Enzymatic Pathways in Mammalian Metabolism of Trichlorobiphenyls
Enzymatic Pathways in Mammalian Metabolism of Trichlorobiphenyls
Cytochrome P450 (CYP) Mediated Hydroxylation and Oxidation Research
The initial and rate-limiting step in the metabolism of 3,3',4-Trichlorobiphenyl is the introduction of one or more hydroxyl (-OH) groups onto the biphenyl (B1667301) structure. This reaction is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver. The process generally involves the formation of a highly reactive arene oxide intermediate, which can then rearrange to form a stable hydroxylated metabolite. nih.gov This hydroxylation significantly alters the physicochemical properties of the parent compound, making it more polar.
Specific CYP Isoform Involvement (e.g., CYP2E1, CYP1A1)
While direct studies on this compound are limited, research on structurally similar PCBs provides strong indications of the specific CYP isoforms involved. The metabolism of coplanar or dioxin-like PCBs, which include congeners with a similar substitution pattern to this compound, is predominantly mediated by the CYP1A subfamily. In particular, CYP1A1 is known to be a key enzyme in the hydroxylation of these compounds. Studies on the closely related 3,3'-dichlorobiphenyl (B134845) (PCB 11) have shown its rapid metabolism by hepatic CYP1A enzymes. nih.gov Furthermore, recent research on another trichlorobiphenyl, 2,4,4′-trichlorobiphenyl (PCB 28), has demonstrated its partial dechlorination is mediated by human CYP1A2.
For non-coplanar PCBs, isoforms from the CYP2B and CYP3A families are often involved. nih.gov Although the specific contribution of CYP2E1 to this compound metabolism is not well-defined, this isoform is known to metabolize a variety of xenobiotics. The metabolism of lower-chlorinated PCBs can be complex, potentially involving multiple CYP isoforms, including those from the CYP2C and CYP3A families, as suggested by predictive models for other dichlorobiphenyls.
Formation of Hydroxylated (OH-PCBs) and Quinoid Metabolites
The primary products of CYP-mediated oxidation are monohydroxylated trichlorobiphenyls. For this compound (PCB 37), several potential hydroxylated metabolites have been identified. nih.gov Further oxidation can lead to the formation of dihydroxylated metabolites, also known as catechols. These catechols are of significant toxicological interest because they can be further oxidized to form highly reactive quinoid metabolites. nih.gov This two-step oxidation process from a hydroxylated PCB to a catechol and then to a quinone represents a bioactivation pathway, as the resulting quinones are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA. nih.gov
Table 1: Potential Hydroxylated Metabolites of this compound (PCB 37)
| Metabolite Name | Abbreviation |
|---|---|
| 2-hydroxy-3,3',4-trichlorobiphenyl | 2-OH-PCB 37 |
| 5-hydroxy-3,3',4-trichlorobiphenyl | 5-OH-PCB 37 |
| 6-hydroxy-3,3',4-trichlorobiphenyl | 6-OH-PCB 37 |
| 2'-hydroxy-3,3',4-trichlorobiphenyl | 2'-OH-PCB 37 |
| 3'-hydroxy-3,3',4-trichlorobiphenyl | 3'-OH-PCB 37 |
Data sourced from a comprehensive review on PCB metabolism. nih.gov
Conjugation Pathways: Glucuronidation and Sulfation Studies
Following the formation of hydroxylated metabolites, these compounds can undergo Phase II conjugation reactions. The two primary pathways are glucuronidation and sulfation. acs.org
Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs). It involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of the OH-PCB. This reaction adds a large, polar, and ionizable group, significantly increasing the water solubility of the metabolite and facilitating its excretion, particularly in bile.
Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the OH-PCB. The resulting sulfate (B86663) conjugates are also highly water-soluble and readily excreted, primarily in the urine.
Studies on various lower-chlorinated OH-PCBs have confirmed that they are substrates for both UGTs and SULTs. acs.org The efficiency of these conjugation reactions is dependent on the specific structure of the OH-PCB, including the position of the hydroxyl group and the pattern of chlorine substitution. Some OH-PCBs may be poor substrates for these enzymes, which can lead to their persistence in the body.
Comparative Metabolism of this compound Across Species
Significant species-specific differences exist in the rate and profile of PCB metabolism. These variations are largely attributed to differences in the expression levels and catalytic activities of CYP450 isoforms and conjugation enzymes among species.
For instance, comparative studies on other PCB isomers have shown marked differences between mammals and fish. While rats can metabolize various PCB isomers, certain species of fish show a much lower capacity for PCB metabolism. nih.gov Even among mammals, variations are observed. Studies using liver microsomes from rats, guinea pigs, and hamsters have demonstrated distinct patterns of metabolite formation for different tetrachlorobiphenyls, reflecting the involvement of different CYP isoforms in each species. While specific comparative data for this compound is not available, it is expected that its metabolism would also follow these general trends of species-dependent variation.
Role of Metabolites in Toxicity and Excretion Dynamics
The metabolism of this compound is a double-edged sword. While it is an essential process for detoxification and excretion, the intermediate metabolites can be more toxic than the parent compound.
Hydroxylated PCBs are known to be biologically active. They can mimic endogenous molecules like hormones, leading to endocrine-disrupting effects. magtech.com.cn Some OH-PCBs have been shown to bind to transport proteins for thyroid hormones, potentially disrupting thyroid hormone homeostasis. jst.go.jp As mentioned earlier, the further oxidation of OH-PCBs to quinones represents a significant bioactivation pathway, as these reactive metabolites can lead to cellular damage. nih.gov
The primary role of metabolism in excretion dynamics is to increase the hydrophilicity of the compound. The parent this compound is highly lipophilic and would otherwise be stored in adipose tissue for long periods. The formation of hydroxylated, and particularly conjugated (glucuronide and sulfate), metabolites drastically increases water solubility. Research on the closely related 3,3',4,4'-tetrachlorobiphenyl (B1197948) in mice has shown that the vast majority of an administered dose is excreted within days, primarily in the feces and urine as conjugated metabolites. nih.gov This demonstrates the efficiency of the combined Phase I and Phase II metabolic pathways in facilitating the elimination of these compounds from the body. However, the retention of certain non-conjugated hydroxylated metabolites in tissues like the liver and adipose tissue has also been observed, contributing to their potential for long-term toxicity. nih.gov
Table 2: Summary of Metabolic Pathways and their Roles
| Metabolic Phase | Key Enzymes | Primary Transformation | Role in Excretion/Toxicity |
|---|---|---|---|
| Phase I | Cytochrome P450 (e.g., CYP1A1) | Hydroxylation/Oxidation | Increases polarity; can form more toxic metabolites (OH-PCBs, quinones) |
| Phase II | UGTs, SULTs | Glucuronidation, Sulfation | Greatly increases water solubility for efficient excretion in bile and urine |
Toxicological Research on 3,3 ,4 Trichlorobiphenyl and Relevant Trichlorobiphenyls
Organ-Specific Toxicological Research on Trichlorobiphenyls
Trichlorobiphenyls have been shown to exert toxic effects on various organs, with the liver and the nervous system being significant targets.
The liver is a primary target for the toxic effects of PCBs due to its central role in metabolizing foreign compounds. nih.gov Exposure to certain trichlorobiphenyls can lead to various forms of liver injury, including hepatocellular hypertrophy, which is characterized by an increase in the size of liver cells. nih.gov
A key aspect of PCB-induced hepatotoxicity is the induction of hepatic enzymes, particularly cytochrome P-450 enzymes. uky.edunih.gov The induction of these enzymes is often mediated by the AhR. nih.gov For example, the dioxin-like congener 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB-77) has been shown to cause cytochrome P-450 induction as early as 2 hours after administration in rats. uky.edu This enzyme induction can lead to increased metabolic activation of the PCBs themselves or other compounds, potentially generating toxic metabolites and contributing to liver damage. nih.gov
Studies have also shown that PCB exposure can lead to an increase in hepatic lipid peroxidation, indicating oxidative damage to the liver. uky.edu This effect has been observed with both dioxin-like and non-dioxin-like PCB congeners, suggesting that multiple mechanisms may contribute to PCB-induced hepatotoxicity. uky.edu
| Compound | Observed Hepatotoxic Effect | Mechanism Implicated | Reference |
|---|---|---|---|
| 3,3',4,4'-Tetrachlorobiphenyl (PCB-77) | Cytochrome P-450 Induction, Increased Lipid Peroxidation | AhR Activation, Oxidative Stress | uky.edu |
| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | Hepatocellular Hypertrophy, Induction of CYP1A Enzymes | AhR Activation | nih.gov |
| PCB Mixtures (e.g., Aroclor 1254) | Induction of NADPH-Generating Enzymes | Metabolic Alteration | nih.gov |
The developing brain is particularly vulnerable to the toxic effects of PCBs, and exposure during critical developmental periods can lead to long-lasting neurological deficits. nih.govescholarship.org Epidemiological and experimental studies have linked developmental PCB exposure to impairments in cognitive function, psychomotor skills, and attention. escholarship.orgnih.gov
Several mechanisms have been proposed to underlie the neurotoxicity of trichlorobiphenyls and related congeners. These include:
Alterations in Dopamine (B1211576) Signaling: Some PCB congeners have been shown to reduce dopamine levels in the brain. nih.gov
Disruption of Thyroid Hormone Signaling: PCBs can interfere with thyroid hormone function, which is crucial for normal brain development. nih.govnih.gov
Perturbation of Intracellular Calcium Dynamics: As mentioned earlier, NDL-PCBs can alter calcium signaling by sensitizing ryanodine (B192298) receptors, which can impact neuronal development and function. nih.govresearchgate.net
Induction of Oxidative Stress: PCBs can induce oxidative stress in neuronal cells, leading to cellular damage and death. nih.gov
Research on specific congeners has provided further insights. For example, PCB 37 (3,4,4'-trichlorobiphenyl) has been shown to increase apoptosis and modulate the growth of axons and dendrites in primary rat cortical neurons. nih.gov These effects were found to be dependent on concentration, sex, and age, and were partially mediated by CREB signaling. nih.gov
| Compound/Congener Class | Observed Neurotoxic Effect | Potential Mechanism | Reference |
|---|---|---|---|
| Non-dioxin-like PCBs (e.g., PCB 95) | Alterations in dendritic growth | Ryanodine receptor sensitization, altered Ca²⁺ signaling | nih.govresearchgate.net |
| 3,4,4'-Trichlorobiphenyl (B164859) (PCB 37) | Increased apoptosis, altered axonal and dendritic growth | CREB-dependent and -independent pathways | nih.gov |
| General PCB exposure | Impaired cognitive and psychomotor function | Altered dopamine and thyroid hormone signaling, oxidative stress | nih.govnih.gov |
Neurotoxicity Research on Trichlorobiphenyls and Related Congeners
Developmental Neurotoxicity Studies
Developmental exposure to PCBs is a significant concern, with studies indicating that these compounds can interfere with critical neurodevelopmental processes. Research on the lower-chlorinated PCB congener 3,4,4'-trichlorobiphenyl (PCB 37) has identified it as a potential developmental neurotoxicant. nih.gov In vitro studies using primary rat cortical neuron-glia co-cultures have shown that PCB 37 can increase apoptosis (programmed cell death) and modulate the growth of axons and dendrites, which are crucial for establishing neuronal connectivity. nih.govresearchgate.net These effects were observed at environmentally relevant concentrations and were found to be dependent on factors such as concentration, sex, and age of the cultured cells. nih.gov The pro-apoptotic and dendrite-promoting effects of PCB 37 appear to be mediated by CREB (cAMP response element-binding protein) signaling, a critical pathway in neuronal development and function. nih.gov However, the impact of PCB 37 on axonal growth seems to occur through CREB-independent mechanisms. nih.gov
While data specifically on 3,3',4-trichlorobiphenyl is limited, the findings for PCB 37 underscore the potential for lower-chlorinated PCBs to disrupt brain development. Epidemiological and experimental data suggest that exposure to PCBs during critical neurodevelopmental windows may increase the risk of neurodevelopmental disorders. researchgate.net
Effects on Neurotransmitters (e.g., Dopamine) and Synaptic Function
The dopamine (DA) system is a well-established target of PCB neurotoxicity. escholarship.orgnih.govnih.gov Studies have shown that exposure to certain PCB mixtures and congeners can lead to a reduction in brain dopamine levels. nih.gov For instance, prenatal exposure to 3,4,3',4'-tetrachlorobiphenyl (TCB) in mice has been shown to cause long-term decreases in striatal dopamine levels and dopamine receptor binding sites, which were associated with elevated motor activity. escholarship.org This suggests that in utero exposure to certain PCBs can permanently alter the development of striatal synapses. escholarship.org
Research indicates that ortho-substituted PCBs can act as competitive inhibitors of dopamine transport into synaptic vesicles, potentially contributing to the observed decrease in dopamine levels. researchgate.net Furthermore, exposure to PCB mixtures has been shown to decrease the expression of the dopamine transporter (DAT), which is crucial for clearing dopamine from the synapse. nih.gov These disruptions in the dopamine system are significant as this neurotransmitter plays a vital role in motor control, motivation, and reward. nih.gov
Cognitive and Behavioral Deficit Research
Exposure to PCBs, particularly during early life, has been associated with cognitive and behavioral deficits. biorxiv.orgendocrine.org Epidemiological studies have linked prenatal PCB exposure to impairments in cognitive development in children. nih.gov Research on adults has also suggested a link between PCB exposure and deficits in memory and learning. mdpi.com
Animal studies have further elucidated these effects. For example, early-life exposure to a specific PCB mixture (Aroclor 1221) in rats led to sex-specific behavioral changes. nih.gov Female rats exposed perinatally showed decreased preference for a sucrose (B13894) solution, suggesting alterations in reward-seeking behavior. nih.gov Both male and female exposed rats exhibited reduced response latency in an attentional set-shifting task, indicating changes in cognitive flexibility. nih.gov These behavioral alterations may be linked to the disruptive effects of PCBs on the dopamine system and other neuroendocrine pathways. nih.govresearchgate.net
Immunotoxicity Research
The immune system is another sensitive target for the toxic effects of PCBs. Exposure to these compounds has been shown to modulate immune function, affecting both innate and adaptive immunity.
Effects on Adaptive and Innate Immunity
PCBs can exert a range of effects on the immune system, from immunosuppression to immune stimulation, depending on the specific congener, the dose, and the timing of exposure. nih.gov Research on a complex mixture of 37 PCB congeners in mice demonstrated suppression of IgM production, a key component of the humoral adaptive immune response. nih.gov Studies on the active quinone-type metabolite of PCB29 (PCB29-pQ) have shown it to induce spleen immune dysfunction in mice, promoting a Th1-type immune response and causing an imbalance in Th1/Th2 cytokines. nih.gov
Specific Immune Cell Subpopulation Changes
Exposure to PCBs can lead to alterations in the numbers and proportions of various immune cell subpopulations. In the aforementioned study with a 37 PCB congener mixture, while the numbers of most thymic T-cell subsets (CD4+/CD8+, CD4-/CD8-, and CD4+/CD8-) were not altered, there was a significant increase in the number of thymic CD4-/CD8+ cells at the highest dose. nih.gov However, the numbers of splenic CD4/CD8 T-cells were not significantly changed. nih.gov Research on PCB29-pQ revealed a significant reduction in partial types of lymphocyte subsets in the spleen of exposed mice. nih.gov
Endocrine Disruption Research on Trichlorobiphenyls
PCBs are well-established endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems. nih.govmdpi.comfucobi.org Their effects are particularly noted on the thyroid and reproductive hormone pathways.
Hydroxylated metabolites of PCBs (OH-PCBs) share structural similarities with thyroid hormones (T3 and T4), allowing them to bind to thyroid-associated proteins like transthyretin and thyroxine-binding globulin. mdpi.com This binding can disrupt the normal transport and metabolism of thyroid hormones, interfering with the hypothalamic-pituitary-thyroid axis. mdpi.com Studies on 2,4,4'-trichlorobiphenyl (B50444) (PCB 28) have provided evidence of its potential to disrupt thyroid hormone concentrations. endocrinedisruption.org
In addition to their effects on the thyroid system, some PCB congeners and their metabolites can interact with estrogen and androgen receptors, leading to estrogenic or anti-androgenic effects. nih.gov This can disrupt reproductive function and development. nih.gov For example, exposure to PCBs has been associated with reproductive dysfunction in humans, including effects on sperm motility and fecundity. nih.gov
Interactive Data Table: Summary of Toxicological Research Findings
| Toxicological Endpoint | Compound/Mixture | Key Findings |
| Developmental Neurotoxicity | 3,4,4'-Trichlorobiphenyl (PCB 37) | Increased apoptosis and modulated neuronal morphogenesis in vitro. nih.govresearchgate.net |
| Neurotransmitter Effects | 3,4,3',4'-Tetrachlorobiphenyl (TCB) | Long-term decreases in striatal dopamine and receptor binding sites. escholarship.org |
| Ortho-substituted PCBs | Competitive inhibition of dopamine transport into synaptic vesicles. researchgate.net | |
| Cognitive & Behavioral Deficits | Aroclor 1221 (PCB mixture) | Sex-specific behavioral changes in rats, including altered reward-seeking and cognitive flexibility. nih.gov |
| Immunotoxicity | 37 PCB Congener Mixture | Suppression of IgM production in mice. nih.gov |
| PCB29-pQ (metabolite) | Induced spleen immune dysfunction and Th1/Th2 cytokine imbalance. nih.gov | |
| Immune Cell Changes | 37 PCB Congener Mixture | Increased thymic CD4-/CD8+ cells at high doses. nih.gov |
| PCB29-pQ (metabolite) | Reduction in some splenic lymphocyte subsets. nih.gov | |
| Endocrine Disruption | 2,4,4'-Trichlorobiphenyl (PCB 28) | Evidence of thyroid hormone disruption. endocrinedisruption.org |
| Hydroxylated PCBs (OH-PCBs) | Bind to thyroid-associated proteins, disrupting hormone transport. mdpi.com | |
| General PCBs | Can interact with estrogen and androgen receptors. nih.gov |
Estrogenic and Anti-estrogenic Activities
Research into the estrogenic and anti-estrogenic activities of trichlorobiphenyls reveals complex interactions with estrogen receptors (ER). The specific congener, this compound, is part of a larger group of polychlorinated biphenyls (PCBs) whose hydroxylated metabolites (OH-PCBs) are of particular concern for their potential to disrupt endocrine functions.
Many adverse effects of OH-PCBs are initiated by the activation of estrogen receptors. nih.gov Therefore, identifying which OH-PCB congeners act as ER agonists is crucial for assessing their potential health impacts. nih.gov While some PCB metabolites exhibit estrogenic activity, others can have anti-estrogenic effects. For instance, studies on related compounds like 3,3',4,4'-tetrachlorobiphenyl (a tetrachlorinated biphenyl) have shown it exhibits a broad spectrum of anti-estrogenic responses, consistent with crosstalk between the aryl hydrocarbon receptor (AhR) and the estrogen receptor. nih.gov This compound was found to inhibit 17β-estradiol (E2)-induced cell proliferation. nih.gov
Quantitative structure-activity relationship (QSAR) models have been developed to predict the estrogenic activity of various OH-PCBs, highlighting the need to prioritize these compounds for further toxicity testing. nih.gov Molecular modification techniques have also been explored to mitigate the adverse estrogenic effects of certain PCB derivatives. mdpi.com
Thyroid Hormone System Interference
Polychlorinated biphenyls are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the thyroid hormone system at multiple levels. caldic.commdpi.com This interference can involve alterations in thyroid hormone synthesis, transport, metabolism, and receptor binding. caldic.comcomfortncolor.com
One of the primary mechanisms by which PCBs disrupt thyroid homeostasis is by competing with the natural thyroid hormone, thyroxine (T4), for binding sites on transport proteins, such as transthyretin (TTR). comfortncolor.com This can lead to decreased circulating levels of T4. nih.gov Although the human body can compensate for some changes through feedback mechanisms involving thyroid-stimulating hormone (TSH), persistent interference can have adverse consequences. comfortncolor.com
Exposure to complex mixtures of PCBs has been shown to affect thyroid hormone levels in animal studies. nih.gov Concerns exist that by interfering with thyroid hormone action, PCBs may lead to neurological abnormalities, as thyroid hormones are critical for brain development. umass.edu Even small changes in serum T4 and T3 concentrations within the normal range can alter TSH levels. umass.edu
Table 1: Mechanisms of PCB Interference with the Thyroid Hormone System
| Mechanism | Description | Potential Consequence |
| Transport Protein Binding | PCB metabolites compete with thyroxine (T4) for binding to transport proteins like transthyretin (TTR). | Reduced circulating T4 levels, increased bioavailability of free hormone. comfortncolor.com |
| Metabolism Alteration | Induction of hepatic enzymes (e.g., UDP-glucuronosyltransferases) that increase the breakdown and excretion of thyroid hormones. | Lowered half-life and systemic levels of thyroid hormones. mdpi.com |
| Receptor Interaction | Potential for direct interaction with thyroid hormone receptors, either mimicking or blocking the action of endogenous hormones. | Disruption of thyroid hormone signaling in target tissues. umass.edu |
| Synthesis Inhibition | Interference with enzymes involved in thyroid hormone synthesis, such as thyroid peroxidase. | Decreased production of T3 and T4. nih.gov |
Genotoxicity and Carcinogenicity Studies of Trichlorobiphenyls
Mutagenicity Research in Mammalian Cells
Certain non-planar trichlorobiphenyls have been shown to be potent mutagens in mammalian cells. nih.gov Research using Chinese hamster V79-derived cell lines engineered to express human CYP enzymes demonstrated that specific trichlorobiphenyls can induce micronuclei and gene mutations. For example, 2,3,4'-trichlorobiphenyl (B164854) and 2,3,3'-trichlorobiphenyl (B164848) efficiently induced micronuclei at low concentrations. nih.gov
This mutagenic activity is dependent on metabolic activation, primarily by the human CYP2E1 enzyme. nih.gov The parent PCB compounds themselves may not be mutagenic, but their metabolites, particularly quinones, can be. nih.gov Studies using the V79 gene mutation assay found that ortho- and para-quinone metabolites of 4-chlorobiphenyl (B17849) were mutagenic, while the parent compound and its mono- or dihydroxylated metabolites were not. nih.gov In contrast, some studies reported a lack of mutagenicity for certain PCBs in bacterial assays. epa.gov
Table 2: Mutagenicity of Selected Trichlorobiphenyls in Mammalian Cells
| Compound | Cell Line | Metabolic Activation | Result | Source |
| 2,3,4'-Trichlorobiphenyl | V79 (human CYP2E1-expressing) | Required (CYP2E1) | Induced gene mutations and micronuclei | nih.gov |
| 2,3,3'-Trichlorobiphenyl | L-02 (human hepatocyte) | Required (CYP2E1) | Induced micronuclei | nih.gov |
DNA Adduct Formation and Damage Research
The genotoxicity of some trichlorobiphenyls is linked to their ability to form DNA adducts after metabolic activation. maastrichtuniversity.nlnih.gov The process involves the oxidation of PCBs by cytochrome P450 enzymes into reactive electrophilic metabolites, such as quinoids, which can then covalently bind to DNA. nih.govmaastrichtuniversity.nl This binding creates DNA adducts, which can lead to mutations if not repaired, representing a potential mechanism for cancer initiation.
Studies have shown that lower-chlorinated biphenyls, including tri-chlorinated congeners, form DNA adducts in vitro when incubated with DNA and liver microsomes for metabolic activation. maastrichtuniversity.nlnih.gov For example, the incubation of 2,4,4'-trichlorobiphenyl and 3,4,5-trichlorobiphenyl (B164860) with calf thymus DNA and rat liver microsomes resulted in the formation of multiple different DNA adducts. maastrichtuniversity.nl In contrast, higher-chlorinated congeners did not appear to form adducts under similar conditions. nih.gov Oxidative stress and lipid peroxidation induced by PCBs can also lead to oxidative DNA adducts, contributing to their carcinogenic potential. nih.gov
Carcinogenic Potential and Classification
Polychlorinated biphenyls as a group are classified as probable human carcinogens. nih.gov The International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA) have established classification systems for carcinogens. cdc.gov Under the 2005 EPA criteria, a substance can be classified as "Carcinogenic to humans," "Likely to be carcinogenic to humans," or having "Suggestive evidence of carcinogenic potential," among other categories. cdc.gov The IARC classifies agents into groups such as Group 1 (carcinogenic to humans), Group 2A (probably carcinogenic), and Group 2B (possibly carcinogenic). cdc.gov
The carcinogenicity of PCBs is linked to several factors, including their potential to act as tumor promoters and their genotoxic effects via DNA adduct formation. nih.govnih.gov While exposure to PCB mixtures has been associated with liver cancer in rodents, the evidence in human populations has been less consistent. nih.govnih.gov One specific congener, 3,3′,4,4′,5-pentachlorobiphenyl (PCB126), has been classified by IARC as a human carcinogen (Group 1). nih.gov
Developmental and Reproductive Toxicity Research of Trichlorobiphenyls
PCBs are known developmental and reproductive toxicants. nih.govnih.gov Experimental animal studies have demonstrated a range of adverse effects following exposure during prenatal and postnatal periods. nih.gov These effects are often linked to the endocrine-disrupting properties of PCBs, including their interference with the thyroid and estrogen systems, which are critical for normal development. nih.govnih.gov
In utero exposure to PCBs has been correlated with developmental deficits in infants and children. nih.gov Animal studies have frequently been conducted with commercial PCB mixtures, which may not accurately reflect human exposure to specific congeners that persist in the environment. nih.gov The biochemical and toxic responses to PCBs include not only developmental and reproductive toxicity but also dermal toxicity, hepatotoxicity, and carcinogenesis. nih.gov
Analytical Methodologies for 3,3 ,4 Trichlorobiphenyl and Its Metabolites in Research
Sample Preparation and Extraction Techniques for Complex Matrices
The accurate analysis of 3,3',4-Trichlorobiphenyl and its metabolites in complex environmental and biological matrices necessitates robust sample preparation and extraction techniques to isolate the target analytes from interfering substances. The choice of method depends on the matrix type, the concentration of the analytes, and the subsequent analytical instrumentation.
Commonly employed techniques include solvent extraction, solid-phase extraction (SPE), and pressurized liquid extraction (PLE). For solid samples like soil and sediment, traditional methods like Soxhlet extraction have been used, though they are often time-consuming and require large volumes of organic solvents. cdc.govthermofisher.com Accelerated solvent extraction, a form of PLE, offers a more efficient alternative by using elevated temperatures and pressures to reduce extraction time and solvent consumption. thermofisher.comnih.gov For instance, a mixture of hexane (B92381) and acetone (B3395972) has been used for the extraction of polychlorinated biphenyls (PCBs) from solid samples like soil and building materials, followed by sonication. thermofisher.com Another approach for sediment samples involves ultrasonic extraction with hexane at elevated temperatures. gcms.cz
In biological tissues, the high lipid content presents a significant challenge. cdc.gov Extraction methods must efficiently separate the lipophilic PCBs from the bulk lipids. This is often achieved through solvent extraction with non-polar solvents, followed by cleanup steps such as gel permeation chromatography or adsorption chromatography on materials like Florisil or silica (B1680970) gel to remove lipids and other co-extracted interferences. cdc.govnih.gov Pressurized liquid extraction has also been successfully applied to tissue samples, allowing for simultaneous extraction and in-situ cleanup by incorporating adsorbents like Florisil directly into the extraction cell. nih.gov
For aqueous samples, liquid-liquid extraction with a non-polar solvent like n-hexane is a common approach. thermofisher.com Solid-phase extraction (SPE) provides an alternative that minimizes solvent usage and can pre-concentrate the analytes. cdc.gov Magnetic solid-phase extraction (MSPE) is an emerging technique that utilizes magnetic nanoparticles functionalized with a suitable sorbent. cabidigitallibrary.org This method simplifies the extraction process by allowing for the easy separation of the sorbent with the adsorbed analytes from the sample matrix using an external magnetic field. cabidigitallibrary.org
The following table summarizes various sample preparation and extraction techniques used for PCBs in different matrices.
| Matrix | Technique | Key Parameters | Reference(s) |
| Soil, Sediment, Solid Waste | Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE) | Elevated temperature and pressure, various solvent systems (e.g., hexane/acetone) | thermofisher.comnih.gov |
| Soil, Sediment, Building Materials | Solvent Extraction with Sonication | Solvent: Hexane and Acetone | thermofisher.com |
| Sediment | Ultrasonic Extraction | Solvent: Hexane; Temperature: 55°C | gcms.cz |
| Biological Tissues | Pressurized Liquid Extraction (PLE) with in-situ cleanup | Fat retainer (e.g., Florisil) in extraction cell | nih.gov |
| Biological Tissues | Solvent Extraction followed by Cleanup | Gel permeation chromatography, Florisil, silica gel | cdc.gov |
| Water | Liquid-Liquid Extraction | Solvent: n-hexane | thermofisher.com |
| Water | Solid-Phase Extraction (SPE) | Sorbent material to retain analytes | cdc.gov |
| Various | Magnetic Solid-Phase Extraction (MSPE) | Functionalized magnetic nanoparticles | cabidigitallibrary.org |
Chromatographic and Spectroscopic Methods for Detection and Quantification
Following sample preparation, various chromatographic and spectroscopic techniques are employed for the separation, detection, and quantification of this compound and its metabolites. fiveable.me These methods offer the high sensitivity and selectivity required to measure these compounds at trace levels in complex mixtures. fiveable.me
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of PCBs, including this compound. thermofisher.comupb.ro In GC, the sample extract is vaporized and swept by a carrier gas through a capillary column containing a stationary phase. hpst.cz The separation of different PCB congeners is achieved based on their volatility and interaction with the stationary phase. hpst.cz The use of capillary columns, such as those with a 5% phenyl methylpolysiloxane phase, is common for PCB analysis. nih.gov
The gas chromatograph is coupled to a mass spectrometer, which serves as a highly selective and sensitive detector. upb.ro The MS ionizes the molecules eluting from the GC column, separates the resulting ions based on their mass-to-charge ratio (m/z), and measures their abundance. upb.ro For PCBs, electron impact (EI) ionization is typically used. The resulting mass spectra, which show the molecular ion and characteristic fragment ions, provide a high degree of confidence in the identification of the target compound. upb.ro
For enhanced selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is increasingly utilized. thermofisher.com In this approach, a specific precursor ion from the initial mass spectrum is selected and fragmented, and the resulting product ions are then detected. thermofisher.com This technique significantly reduces background noise and interferences, leading to lower detection limits and more accurate quantification. thermofisher.com
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS/MS)
Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. wikipedia.orgsepsolve.com This technique is particularly valuable for resolving the complex mixtures of PCB congeners that are often found in environmental and biological samples. nih.gov In a GCxGC system, two columns with different stationary phases (e.g., a non-polar column followed by a polar column) are connected in series via a modulator. sepsolve.com The modulator traps fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast secondary separation. sepsolve.com
This process generates a two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity. shimadzu.com The resulting structured chromatograms, with chemically similar compounds eluting in specific regions of the 2D plot, greatly improve the separation of co-eluting isomers. shimadzu.com When coupled with a high-resolution time-of-flight mass spectrometer (HR-TOFMS), GCxGC can provide highly detailed characterization of complex PCB mixtures. nih.gov This enhanced resolution is critical for accurately quantifying individual congeners, including this compound, without interference from other PCBs. nih.gov
Analysis of Hydroxylated and Methoxylated Metabolites
The analysis of hydroxylated (OH-PCBs) and methoxylated (MeO-PCBs) metabolites of this compound presents unique challenges due to their increased polarity and the large number of possible isomers. nih.govepa.gov These metabolites are often analyzed by GC-MS, but derivatization is typically required to improve their chromatographic behavior and sensitivity. nih.gov The most common derivatization step is methylation of the hydroxyl group to form the more volatile and less polar methoxy (B1213986) derivative. nih.govuiowa.edu Diazomethane is a reagent that has been used for this purpose. uiowa.edu
The analysis of these metabolites is further complicated by the scarcity of authentic analytical standards for all possible isomers. nih.govacs.org This makes the unambiguous identification of specific metabolites in a sample challenging. nih.govacs.org Researchers often rely on comparing retention times and mass spectra with those of the limited available standards. nih.gov In some cases, sulfated PCB metabolites are also of interest. nih.gov Their analysis can be performed by first hydrolyzing the sulfate (B86663) group using a sulfatase enzyme to yield the corresponding OH-PCB, which is then derivatized and analyzed by GC-MS/MS. nih.gov
Development of Reference Standards and Calibration Methodologies
Accurate quantification in analytical chemistry is fundamentally reliant on the availability of high-purity reference standards and robust calibration methodologies. For this compound, this involves using a certified reference material of the specific congener. uiowa.edu Calibration curves are typically generated by analyzing a series of solutions containing known concentrations of the standard. epa.govmoniteau.k12.pa.us
For the analysis of PCB mixtures, such as Aroclors, Standard Reference Materials (SRMs) developed by institutions like the National Institute of Standards and Technology (NIST) are available. cdc.govnih.gov These SRMs are well-characterized materials with certified concentrations of various PCB congeners and are used to validate analytical methods and ensure the accuracy of measurements. nih.gov
The lack of commercially available standards for the vast majority of the 837 possible OH-PCB congeners is a significant obstacle in metabolism and toxicity studies. nih.govnih.gov Researchers often have to rely on custom synthesis or identify metabolites based on predicted chromatographic and mass spectrometric properties. uiowa.eduacs.orgnih.gov The development of new analytical standards for PCB metabolites is an ongoing area of research. uiowa.edu
Internal standards are crucial for accurate quantification, as they are added to the sample at the beginning of the analytical procedure to correct for variations in extraction efficiency and instrument response. epa.gov For PCB analysis, isotopically labeled congeners or PCB congeners that are not expected to be present in the sample are often used as internal standards. nih.gov
The following table provides examples of reference standards used in PCB analysis.
| Standard Type | Description | Application | Reference(s) |
| Single Congener Standard | Certified standard of a specific PCB congener (e.g., this compound) | Primary calibrant for quantification of the specific congener | uiowa.eduaccustandard.com |
| Standard Reference Material (SRM) | Material with certified concentrations of multiple PCB congeners (e.g., Aroclor mixtures) | Method validation, quality control | cdc.govnih.gov |
| Hydroxylated/Methoxylated PCB Standards | Standards for specific OH-PCB or MeO-PCB metabolites | Identification and quantification of PCB metabolites | uiowa.edunih.gov |
| Internal Standard | A compound added to a sample in a known amount | Corrects for analytical variability during sample processing and analysis | nih.govepa.gov |
Remediation and Management Strategies for 3,3 ,4 Trichlorobiphenyl Contamination
Bioremediation Technologies for Trichlorobiphenyls
Bioremediation harnesses the metabolic capabilities of microorganisms and plants to degrade or transform hazardous compounds into less toxic substances. This approach is often considered a more environmentally friendly and cost-effective alternative to traditional physicochemical methods. researchgate.net
In situ bioremediation involves treating the contaminated material in its original location, which minimizes site disruption.
Bioventing: This technique enhances the aerobic biodegradation of contaminants in the unsaturated (vadose) zone by introducing air or oxygen. frtr.gov While conventional bioventing is primarily used for petroleum hydrocarbons, anaerobic bioventing, which involves injecting nitrogen and an electron donor, has shown potential for treating chlorinated compounds like some PCBs. frtr.gov Cometabolic bioventing, where a primary substrate such as methane (B114726) or propane (B168953) is added to stimulate the production of enzymes that fortuitously degrade the target contaminant, may also be applicable to compounds like trichloroethylene (B50587) and potentially some lower-chlorinated PCBs. frtr.govepa.govclu-in.org
Biosparging: Similar to bioventing, biosparging involves the injection of air or oxygen, but into the saturated zone to stimulate aerobic biodegradation of contaminants dissolved in groundwater and adsorbed to soil below the water table. tpsgc-pwgsc.gc.caepa.gov This method is suitable for chemicals that can be aerobically biodegraded. tpsgc-pwgsc.gc.ca For volatile compounds, biosparging is often combined with soil vapor extraction to control vapor migration. epa.gov
Phytoremediation: This approach utilizes plants to clean up contaminated soil and water. nih.gov Several mechanisms are involved in the phytoremediation of PCBs, including:
Rhizoremediation: The degradation of contaminants in the soil by microorganisms that are stimulated by the presence of plant roots. nih.govfrontiersin.org Plant roots can release compounds that enhance microbial growth and enzymatic activity. frontiersin.org
Phytoextraction: The uptake of contaminants by plant roots and their translocation to the shoots. nih.gov
Phytotransformation: The transformation of contaminants within the plant tissues by plant enzymes. nih.gov
Phytovolatilization: The uptake and subsequent release of contaminants into the atmosphere. nih.gov
Studies have shown that the presence of plants can significantly increase the biodegradation of PCBs compared to unplanted soils. nih.gov For instance, research on Aroclor 1248, a commercial PCB mixture, demonstrated that planted soils had significantly lower PCB recovery rates than unplanted controls. nih.gov
Table 1: Overview of In Situ Bioremediation Approaches for Trichlorobiphenyls
| Technology | Description | Target Zone | Key Mechanisms |
|---|---|---|---|
| Bioventing | Injection of air/oxygen to stimulate aerobic biodegradation. frtr.gov | Unsaturated (Vadose) Zone | Enhanced microbial respiration. |
| Biosparging | Injection of air/oxygen to stimulate aerobic biodegradation. tpsgc-pwgsc.gc.ca | Saturated Zone | Increased dissolved oxygen for microbial activity. |
| Phytoremediation | Use of plants to degrade, extract, or contain contaminants. nih.gov | Soil and Groundwater | Rhizodegradation, phytoextraction, phytotransformation. nih.govfrontiersin.org |
Ex situ bioremediation involves the excavation of contaminated soil or the pumping of contaminated groundwater for treatment at the surface. rjlbpcs.com This allows for greater control over the remediation process. researchgate.net Common ex situ techniques include:
Biopiles: Excavated soil is piled in a contained area and aerated to stimulate microbial activity. rjlbpcs.com Nutrient and moisture levels can be controlled to optimize degradation rates.
Landfarming: Contaminated soil is spread over a lined bed and periodically tilled to enhance aeration and microbial degradation. rjlbpcs.com
Slurry-Phase Bioreactors: Contaminated soil is mixed with water in a reactor to create a slurry. caister.com This method provides a high degree of control over temperature, pH, and nutrient levels, and enhances the contact between microorganisms and contaminants. rjlbpcs.com
The effectiveness of ex situ bioremediation can be enhanced by the addition of substances that increase the bioavailability of PCBs. For example, studies have shown that the addition of cyclodextrins to slurry-phase reactors can significantly enhance the depletion rate of soil PCBs by increasing their availability to microorganisms. nih.gov
To improve the efficiency of PCB bioremediation, various strategies have been developed to enhance the activity of degrading microorganisms.
Biostimulation: This involves the addition of nutrients, electron acceptors (like oxygen), or other amendments to stimulate the growth and activity of indigenous PCB-degrading microorganisms. nih.gov A common approach is the addition of biphenyl (B1667301), the parent compound of PCBs, which can induce the expression of the enzymes responsible for PCB degradation. researchgate.net Other organic compounds, such as salicylic (B10762653) acid, have also been shown to stimulate PCB degradation in some environments. suny.edu
Bioaugmentation: This strategy involves the introduction of specific, pre-grown microbial strains or consortia with known PCB-degrading capabilities into the contaminated site. nih.govnih.gov This can be particularly useful when the indigenous microbial population lacks the necessary degradative genes. Research has focused on isolating and engineering bacterial strains with broad congener specificity and enhanced degradation rates. nih.govasm.org Concurrent bioaugmentation with both anaerobic halorespiring bacteria (to dechlorinate highly chlorinated PCBs) and aerobic bacteria (to degrade the resulting lower-chlorinated congeners) has shown promise for the remediation of PCB-contaminated sediments. nih.gov
Chemical and Physical Remediation Methods
In addition to bioremediation, several chemical and physical methods are available for the remediation of PCB-contaminated sites.
Reductive dechlorination involves the removal of chlorine atoms from the biphenyl structure, which typically reduces the toxicity of the compound. Nanoscale zero-valent iron (nZVI) has emerged as a promising agent for the in situ reductive dechlorination of chlorinated organic compounds. semanticscholar.orgmaxwellsci.com The high surface area and reactivity of nZVI particles make them effective electron donors for the dechlorination reaction. researchgate.net
Studies on the dechlorination of 3-chlorobiphenyl (B164846) by nZVI have demonstrated that the removal efficiency is influenced by factors such as nZVI dosage, reaction temperature, and initial pH. semanticscholar.org The degradation of 3-chlorobiphenyl has been shown to follow pseudo-first-order kinetics. semanticscholar.org The effectiveness of nZVI can be further enhanced by synthesizing it in the presence of ultrasonic irradiation, which improves its disparity and reactivity. semanticscholar.orgmaxwellsci.com Bimetallic nanoparticles, such as iron-nickel (Fe/Ni), have also shown high efficiency in the reduction of PCBs. nih.gov
Table 2: Factors Affecting the Reductive Dechlorination of 3-Chlorobiphenyl by nZVI
| Factor | Effect on Dechlorination Efficiency |
|---|---|
| nZVI Dosage | Increased dosage generally leads to a higher removal rate. semanticscholar.org |
| Reaction Temperature | Higher temperatures typically increase the rate of dechlorination. semanticscholar.org |
| Initial pH | pH can influence the surface chemistry of nZVI and the reaction kinetics. semanticscholar.org |
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds. AOPs have been shown to be efficient in degrading PCBs, with removal efficiencies ranging from 77% to 99%. nih.govbohrium.comproquest.com
Common AOPs for PCB remediation include:
Fenton Oxidation: This process uses a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. While Fenton oxidation can be rapid, it can be affected by factors such as pH and the presence of radical scavengers in the soil. bohrium.com
Persulfate Oxidation: This method involves the activation of persulfate (S₂O₈²⁻) to produce sulfate (B86663) radicals (SO₄•⁻), which are also powerful oxidants. Persulfate oxidation is often considered more suitable for a wider range of environmental conditions compared to Fenton oxidation. nih.govbohrium.com The activation of persulfate can be achieved using heat, alkali, or transition metals like iron. researchgate.net
The efficiency of AOPs can be limited by the availability of the PCBs in the soil matrix. nih.gov Combining AOPs with soil washing or the use of surfactants can improve the degradation capability of these techniques. nih.govbohrium.com
Table 3: Comparison of Advanced Oxidation Processes for PCB Remediation
| AOP Method | Oxidizing Agent | Advantages | Limitations |
|---|---|---|---|
| Fenton Oxidation | Hydroxyl radicals (•OH) | Rapid reaction rate. bohrium.com | Sensitive to pH, potential for radical scavenging. bohrium.com |
| Persulfate Oxidation | Sulfate radicals (SO₄•⁻) | Effective under a wider range of pH and temperature conditions. nih.govbohrium.com | Reagent transportation in the subsurface can be challenging. bohrium.com |
Emerging Remediation Technologies and Research Gaps
While established methods like incineration and landfilling are effective, they can be costly and involve the transfer of contaminants rather than their destruction. mdpi.com This has spurred research into innovative and sustainable remediation technologies for PCBs. Emerging strategies often focus on in situ applications to minimize site disruption and cost.
Promising emerging technologies for PCB remediation include:
Bioremediation: This approach uses microorganisms to degrade contaminants. Anaerobic reductive dechlorination is a key process where bacteria replace chlorine atoms on the PCB molecule with hydrogen, typically resulting in less chlorinated and less toxic congeners. epa.gov This can be followed by aerobic degradation to break down the biphenyl rings. clu-in.org
Nanoremediation: The use of nanoscale zero-valent iron (nZVI) has shown potential for the in situ degradation of PCBs. These highly reactive nanoparticles can promote the dechlorination of PCB molecules. fao.org
Phytoremediation: This technology uses plants to remove, degrade, or contain contaminants in soil and water. While promising, it is generally a long-term strategy. mdpi.com
Advanced Oxidation Processes: Technologies like non-thermal plasma have been investigated for degrading PCBs in aqueous solutions. One study on 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB77) showed that dielectric barrier discharge (DBD) plasma could degrade over 75% of the compound within two minutes. nih.gov
A significant research gap exists in the remediation of specific PCB congeners like 3,3',4-trichlorobiphenyl. Much of the available research has been conducted on commercial PCB mixtures (e.g., Aroclors) or a limited number of highly toxic, dioxin-like congeners. researchgate.net The degradation pathways, remediation efficiencies, and optimal treatment parameters are often congener-specific due to differences in the number and position of chlorine atoms on the biphenyl structure. The lack of focused research on individual, less-studied congeners such as this compound makes it difficult to predict their fate in the environment and to design targeted, effective remediation strategies. Further investigation is needed to understand the degradation mechanisms and develop tailored remediation approaches for a wider range of individual PCB congeners.
Ecological and Human Health Risk Assessment Frameworks for Trichlorobiphenyls
Development and Application of Toxic Equivalency Factors (TEFs) for Dioxin-like PCBs
The risk assessment of dioxin-like compounds, including certain polychlorinated biphenyls (PCBs), is complicated by their presence in the environment as complex mixtures. nih.gov To simplify risk assessment and regulatory control, the concept of Toxic Equivalency Factors (TEFs) was developed. nih.govresearchgate.net This approach allows the toxicity of different dioxin-like congeners to be expressed in terms of a single, well-studied compound: 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. researchgate.net
The underlying principle of the TEF methodology is that dioxin-like compounds share a common mechanism of action, which involves binding to the aryl hydrocarbon receptor (AhR). nih.gov This binding initiates a cascade of biochemical and toxic responses. nih.gov The TEF for a specific congener represents its toxic potency relative to TCDD. researchgate.net To calculate the total TCDD toxic equivalence (TEQ) of a mixture, the concentration of each congener is multiplied by its assigned TEF, and the results are summed. researchgate.net
The development of TEFs is a rigorous process based on expert scientific judgment and a comprehensive review of all available in vivo and in vitro studies. nih.gov The World Health Organization (WHO) has played a central role in this process, convening expert panels to establish consensus TEFs for dioxins, furans, and dioxin-like PCBs. who.intnih.gov These values are periodically re-evaluated as new scientific data becomes available. hawaii.gov
In 2005, a WHO expert panel re-evaluated the TEFs for dioxin-like compounds. who.int For the compound of interest, 3,3',4-Trichlorobiphenyl (a mono-ortho substituted PCB), the panel assigned a single TEF value of 0.00003 for all relevant mono-ortho substituted PCBs. who.intnih.gov This decision was based on the wide variation in relative effect potency (REP) values observed for this group of compounds, which spanned four to five orders of magnitude. A subsequent re-evaluation in 2022 retained the 2005 WHO-TEF values for mono-ortho PCBs due to the limited and heterogeneous nature of the available data.
Table 1: WHO 2005 Toxic Equivalency Factors (TEFs) for Selected Dioxin-Like PCBs
| PCB Congener Class | Specific Congeners | WHO 2005 TEF |
|---|---|---|
| Non-ortho PCBs | 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | 0.1 |
| 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169) | 0.03 who.intnih.gov | |
| 3,4,4',5-Tetrachlorobiphenyl (PCB 81) | 0.0003 who.intnih.gov | |
| Mono-ortho PCBs | This compound (PCB 122) and others | 0.00003 who.intnih.gov |
Exposure Assessment in Human Populations and Wildlife
Assessing exposure to this compound and other PCBs is critical for understanding potential risks. Due to their persistence and lipophilic (fat-seeking) nature, these compounds bioaccumulate in organisms and biomagnify up the food chain.
Human Exposure Assessment For the general human population, the primary route of exposure to PCBs is through the diet. Consumption of contaminated fish, meat, and dairy products accounts for the majority of the body burden. Inhalation of contaminated air, particularly indoors in older buildings containing materials with PCBs, and ingestion of contaminated water are generally lesser, though still potential, exposure pathways.
Exposure is quantified through biomonitoring, which involves measuring the concentration of specific PCB congeners in biological samples. The most common matrices for testing are:
Blood Serum: Provides a snapshot of recent and ongoing exposure.
Adipose Tissue (Fat): Reflects the cumulative, long-term body burden due to the lipophilic nature of PCBs.
Breast Milk: Due to its high lipid content, breast milk can contain significant levels of PCBs, representing a major exposure route for nursing infants.
Wildlife Exposure Assessment In wildlife, PCBs accumulate to the greatest extent in species at higher trophic levels, a process known as biomagnification. Aquatic ecosystems are particularly vulnerable. PCBs in contaminated sediments are taken up by small organisms, which are then consumed by fish. These fish are subsequently eaten by larger predatory fish, birds, and marine mammals. This transfer up the food chain can lead to concentrations in top predators that are many thousands of times higher than in the surrounding environment.
Exposure assessment in wildlife involves analyzing PCB concentrations in tissues from various species, such as fish, bird eggs, and the blubber of marine mammals. These data are crucial for evaluating the potential for adverse ecological effects, including reproductive failure and population decline in sensitive species.
Table 2: Summary of Exposure Assessment for Trichlorobiphenyls
| Population | Primary Exposure Routes | Assessment Methods (Biomonitoring) |
|---|---|---|
| Humans | - Ingestion of contaminated food (fish, meat, dairy)
| - Analysis of blood serum
|
| Wildlife | - Consumption of contaminated organisms (food chain transfer)
| - Tissue analysis (e.g., fish muscle, bird eggs, marine mammal blubber)
|
Current Regulatory Frameworks and Research Needs
The significant risks posed by PCBs to human health and the environment have led to stringent regulatory actions worldwide. The manufacture of PCBs was banned in the United States in 1979. Globally, PCBs are listed as one of the original "dirty dozen" persistent organic pollutants (POPs) targeted for elimination under the Stockholm Convention, an international treaty aimed at phasing out the production and use of these hazardous chemicals.
Despite these bans, PCBs remain widely distributed in the environment and in older equipment, necessitating ongoing management and risk assessment. Current regulatory frameworks focus on the remediation of contaminated sites, the management of remaining PCB-containing materials, and the establishment of advisory levels for PCBs in food, particularly fish.
However, significant research needs remain to refine these frameworks:
Mixture Toxicity: There is a need for a better understanding of the combined effects of complex mixtures of both dioxin-like and non-dioxin-like PCBs, as well as their interactions with other environmental contaminants. The assumption of additivity in the TEF model may not always hold true, as some studies suggest potential antagonistic or synergistic effects.
Non-Dioxin-Like Congeners: The lack of a unified risk assessment framework for non-dioxin-like PCBs is a major gap. Further research into their specific mechanisms of toxicity and the development of reliable assessment methods are critical.
Data for Specific Congeners: As highlighted by the WHO's decision to retain the 2005 TEF for mono-ortho PCBs in its 2022 re-evaluation, there is a clear need for more high-quality, congener-specific toxicological data to reduce uncertainties in TEF values.
Ecological Risk: There is evidence that TEFs derived from mammalian studies may not be directly applicable to other taxa, such as fish and birds. Developing taxon-specific TEFs is an ongoing area of research to improve the accuracy of ecological risk assessments.
Long-Term Monitoring: Continued monitoring of PCB levels in the environment, food supplies, and human populations is essential to track the effectiveness of regulatory actions and identify any emerging hotspots or exposure concerns.
Future Directions in 3,3 ,4 Trichlorobiphenyl Academic Research
Integrated Multi-Omics Approaches in Toxicity Assessment
Future toxicological assessments of 3,3',4-Trichlorobiphenyl will increasingly move beyond single-endpoint analyses to embrace a systems biology perspective through integrated multi-omics approaches. researchgate.netmdpi.com This involves the simultaneous analysis of the transcriptome (RNA transcripts), proteome (proteins), and metabolome (metabolites) to construct a comprehensive picture of the molecular perturbations caused by exposure. researchgate.netmdpi.com By combining these data layers, researchers can elucidate the complete toxicity pathways, from gene expression changes to alterations in protein function and metabolic disruptions. rsc.org
This integrated approach will be crucial for identifying the precise molecular mechanisms of action (MoAs) of this compound. researchgate.net For instance, transcriptomics can reveal which genes are up- or down-regulated upon exposure, proteomics can identify the resulting changes in protein abundance and post-translational modifications, and metabolomics can uncover disruptions in key biochemical pathways. nih.gov Linking these changes can reveal novel toxicity mechanisms and identify sensitive biomarkers of exposure and effect. researchgate.net Applying these techniques, as has been done for other polychlorinated biphenyls (PCBs) and environmental toxicants, will provide a more holistic understanding of the adverse outcome pathways (AOPs) associated with this compound exposure. researchgate.net
Table 1: Potential Applications of Multi-Omics in this compound Research
| Omics Layer | Research Focus | Expected Outcome |
|---|---|---|
| Transcriptomics | Quantification of gene expression changes in response to exposure. | Identification of responsive genes and affected signaling pathways (e.g., aryl hydrocarbon receptor pathway, endocrine disruption). |
| Proteomics | Analysis of protein abundance, modifications, and interactions. | Understanding of altered cellular functions, enzyme activity, and protein networks. |
| Metabolomics | Profiling of endogenous small-molecule metabolites. | Detection of disruptions in metabolic pathways such as lipid, amino acid, and energy metabolism. |
| Integrated Analysis | Combining all omics datasets to build a comprehensive model. | Elucidation of complete toxicity pathways and identification of key molecular initiating events. |
Advanced Computational Modeling for Environmental Fate and Toxicity Prediction
Computational modeling is set to play a pivotal role in predicting the environmental journey and toxic potential of this compound. Future research will focus on developing and refining sophisticated models that can simulate its behavior across different environmental compartments and biological systems.
One key area is the enhancement of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models. elsevierpure.comnih.gov These models correlate the chemical structure of a compound with its physicochemical properties and toxicity. nih.govresearchgate.net For this compound, future QSAR models will aim for higher predictive accuracy by incorporating advanced molecular descriptors and machine learning algorithms to estimate properties like its partitioning coefficients and degradation rates. elsevierpure.comkoreascience.kr QSTR models will be developed to predict specific toxic endpoints, aiding in risk assessment and reducing the reliance on animal testing. researchgate.net
Furthermore, multimedia environmental fate models will be crucial for understanding the global transport and distribution of this compound. researchgate.netnih.gov Building on models developed for other PCBs, future simulations will incorporate more complex environmental variables and climate change scenarios to predict how its persistence and distribution might change over time. researchgate.netmit.edu These models are essential for assessing long-range transport and identifying potential accumulation hotspots in sensitive ecosystems. mit.edu
Development of Novel Remediation Strategies
Addressing the environmental contamination of this compound requires innovative and sustainable remediation technologies. Future research will concentrate on biological methods that offer cost-effective and environmentally friendly alternatives to traditional physical and chemical treatments. nih.govmdpi.com
Phytoremediation , which uses plants to remove, degrade, or stabilize contaminants, is a promising area of investigation. youtube.comnih.gov Research will focus on identifying and engineering plant species with a high capacity to uptake and metabolize this compound. This includes exploring the role of plant-associated microbes in the rhizosphere (the soil region around plant roots) that can enhance the breakdown of PCBs. nih.govnih.gov Studies have shown that the presence of plants can significantly increase microbial activity and PCB degradation in soil. nih.gov
Microbial degradation represents another critical research frontier. researchgate.net The focus will be on isolating and characterizing new bacterial and fungal strains with the ability to degrade this compound, particularly through aerobic pathways. nih.govcolab.ws Genetic engineering techniques may be employed to enhance the degradative capabilities of these microorganisms, creating "designer microbes" for use in bioremediation applications. google.com Sequential anaerobic-aerobic treatment, where anaerobic microbes first dechlorinate the compound, making it more susceptible to aerobic degradation, is another strategy that warrants further investigation for this specific congener. nih.gov
Table 2: Emerging Bioremediation Techniques for this compound
| Remediation Strategy | Mechanism | Future Research Focus |
|---|---|---|
| Phytoremediation | Uptake and transformation of the compound by plants (phytotransformation) and enhanced microbial degradation in the root zone (rhizoremediation). nih.gov | Screening hyperaccumulating plant species; understanding metabolic pathways in plants; optimizing plant-microbe interactions. |
| Microbial Degradation | Use of bacteria and fungi to break down the compound into less toxic substances. researchgate.netresearchgate.net | Isolating novel degrading strains from contaminated sites; genetic enhancement of metabolic pathways; developing effective microbial consortia. google.com |
| Genetic Engineering | Modifying plants or microorganisms to express specific PCB-degrading enzymes. | Developing transgenic plants with enhanced degradation capabilities; creating robust genetically modified microorganisms for in-situ application. nih.gov |
Long-Term Epidemiological Studies and Biomarker Discovery
Understanding the long-term health consequences of human exposure to this compound is a public health priority. Future research must include prospective, long-term epidemiological studies that can link exposure levels of this specific congener to health outcomes. nih.govmdpi.com Evaluating PCB effects is often complicated because exposures occur as mixtures that change over time. nih.gov Therefore, studies that focus on specific congener profiles are needed to disentangle their individual contributions to adverse health effects. nih.govelsevierpure.com
A critical component of these studies will be the discovery and validation of sensitive and specific biomarkers . These biomarkers can indicate exposure, effect, or susceptibility. Future research will leverage omics technologies to identify unique molecular fingerprints (e.g., specific proteins, lipids, or metabolites in the blood) associated with this compound exposure. researchgate.net For example, lipidomic studies on other PCBs have shown promise in identifying markers of exposure and hepatic effects. researchgate.net
These biomarkers will be invaluable for accurately assessing exposure in large populations, identifying individuals at higher risk, and understanding the subclinical effects that may precede overt disease. cdc.gov Establishing a clear link between this compound body burden, specific biomarkers, and the incidence of chronic diseases will be a key objective for future public health research. mdpi.comnih.gov
Q & A
Q. What analytical methodologies are recommended for identifying and quantifying 3,3',4-Trichlorobiphenyl in environmental samples?
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for identifying and quantifying PCB 35 due to its high sensitivity and specificity for chlorinated congeners. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is recommended, particularly for distinguishing positional isomers (e.g., 3,3',4- vs. 3,4,4'-Trichlorobiphenyl). Certified reference materials (CRMs) in isooctane (e.g., 10 µg/mL solutions) should be used for calibration to ensure accuracy .
Q. How should researchers prepare environmental samples for PCB 35 analysis to minimize matrix interference?
Sample preparation involves extraction using non-polar solvents (e.g., hexane or isooctane) followed by cleanup with silica gel or Florisil columns to remove lipids and other interfering compounds. For complex matrices like sediment or biota, accelerated solvent extraction (ASE) or Soxhlet extraction is recommended. Spike recovery tests with CRMs (e.g., 35 µg/mL in isooctane) should validate method precision .
Q. What are the primary environmental sources and persistence indicators of PCB 35?
PCB 35 is a legacy pollutant from historical PCB mixtures (e.g., Aroclor) and persists in sediments due to its low water solubility (0.0027 mg/L) and high log Kow (6.1). Key sources include contaminated industrial sites and atmospheric deposition. Monitoring studies should prioritize sediment cores and lipid-rich biota (e.g., fish) to assess bioaccumulation trends .
Advanced Research Questions
Q. What experimental models are used to investigate the endocrine-disrupting effects of PCB 35?
In vitro assays (e.g., ER-CALUX for estrogen receptor activation) and in vivo models (e.g., zebrafish embryos) are employed to study PCB 35’s endocrine disruption. Dose-response studies should include co-exposure with other PCBs (e.g., 3,4,4'-Trichlorobiphenyl) to evaluate synergistic effects. Transcriptomic analysis of liver tissues can reveal pathways like CYP1A induction .
Q. How do microbial communities degrade PCB 35 under anaerobic vs. aerobic conditions?
Anaerobic reductive dechlorination preferentially removes meta- and para-chlorines, producing 3,3'-dichlorobiphenyl. Aerobic degradation via biphenyl dioxygenase pathways oxidizes the biphenyl ring, yielding chlorinated benzoic acids. Enrichment cultures from PCB-contaminated sediments should be used to isolate relevant microbial consortia (e.g., Dehalococcoides spp.) .
Q. What experimental designs address discrepancies in PCB 35 stability studies across different environmental matrices?
Contradictions in half-life data (e.g., soil vs. water) arise from matrix-specific factors like organic carbon content and microbial activity. Controlled microcosm studies with standardized parameters (pH, temperature, and microbial inoculum) are critical. Isotope-labeled PCB 35 (e.g., -labeled) can track degradation pathways .
Q. How can co-eluting PCB congeners be resolved in chromatographic analysis?
Co-elution of PCB 35 with structurally similar congeners (e.g., PCB 37) is resolved using high-resolution GC columns (e.g., DB-5ms, 60 m length) and tandem MS (MS/MS) for selective ion monitoring. Orthogonal methods like HPLC with UV detection (254 nm) provide additional validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
